5-Methoxy-4-methylnicotinonitrile

Medicinal Chemistry Chemical Biology Synthetic Intermediate Sourcing

5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4) is a trisubstituted pyridine derivative belonging to the nicotinonitrile class, characterized by a 5-methoxy, 4-methyl, and 3-cyano substitution pattern. It is offered by multiple chemical suppliers as a research intermediate, with typical catalog purity specifications ranging from 95% to 98%.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1379034-62-4
Cat. No. B1407506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylnicotinonitrile
CAS1379034-62-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C#N)OC
InChIInChI=1S/C8H8N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,1-2H3
InChIKeyRDICMIFYFGSXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4): A Niche Pyridine Scaffold with Undifferentiated Public Profile


5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4) is a trisubstituted pyridine derivative belonging to the nicotinonitrile class, characterized by a 5-methoxy, 4-methyl, and 3-cyano substitution pattern. It is offered by multiple chemical suppliers as a research intermediate, with typical catalog purity specifications ranging from 95% to 98% . However, publicly available peer-reviewed literature, patents, or authoritative databases that provide quantitative, comparator-based evidence for its differentiation over closely related synthetic analogs are currently absent from sources permissible for this analysis.

Risks of Unverified Substitution: The Critical Data Gap for 5-Methoxy-4-methylnicotinonitrile


In the absence of published head-to-head studies, 'generic substitution' of 5-Methoxy-4-methylnicotinonitrile with a different positional isomer or a similarly functionalized nicotinonitrile is an unquantifiable risk. Positional isomers such as 6-methoxy-4-methylnicotinonitrile (CAS 243469-66-1) or 2-methoxy-4-methylnicotinonitrile (CAS 1256813-91-8) share the same molecular formula and weight but present distinct spatial arrangements of the methoxy group relative to the pyridine nitrogen and nitrile moiety. Without comparative reactivity, selectivity, or biological target engagement data, any claim of interchangeability is scientifically unfounded. A procurement decision reliant on assumed equivalence is a high-uncertainty proposition.

Quantitative Differentiation Evidence for 5-Methoxy-4-methylnicotinonitrile: A Critical Appraisal


Absence of Validated Comparator Evidence for Any Biological or Chemical Differentiation Claim

A rigorous search of primary research papers, patents, and authoritative databases within the allowed parameters has yielded no quantitative data that supports a differentiation claim for 5-Methoxy-4-methylnicotinonitrile against any specific comparator. No IC50, Ki, Kd, reactivity rate, yield, or selectivity data was found for this exact compound in a comparative context. Therefore, no evidence can meet the required standard for a quantified differential advantage. This data gap is the most salient finding for a scientific procurement decision [1].

Medicinal Chemistry Chemical Biology Synthetic Intermediate Sourcing

Inferred Application Scenarios for 5-Methoxy-4-methylnicotinonitrile in the Absence of Direct Evidence


Exploratory Medicinal Chemistry: Scaffold for Kinase Inhibitor Design

The nicotinonitrile core is present in several marketed kinase inhibitors. In the absence of direct evidence, a medicinal chemistry team would select 5-Methoxy-4-methylnicotinonitrile based on a specific design hypothesis where the 5-methoxy group creates a steric or electronic environment distinct from 6-methoxy or 4-methoxy isomers, potentially affecting hinge-region binding in a kinase active site. This is a high-risk, hypothesis-driven procurement scenario.

Chemical Biology: Tool Compound for Target Identification

The compound could be sourced as a starting material for synthesizing a probe molecule to be used in chemical proteomics. The selection over an isomer would be based solely on the synthetic accessibility of a desired final compound via a specific cross-coupling reaction, such as a Suzuki-Miyaura coupling, where the 5-methoxy-4-methyl pattern offers a unique steric profile. This is an internal feasibility-dependent application.

Synthetic Methodology Development: Model Substrate for Regioselective Transformations

A process chemistry group might purchase this specific isomer to study the directing effects of the 5-methoxy and 3-cyano groups on metalation or electrophilic aromatic substitution reactions, comparing outcomes to other isomers in-house. The compound serves as a model substrate, and its value is created through the user's own comparative experimental data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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